Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one structure
89291-75-8 structure
اسم المنتج:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
كاس عدد:89291-75-8
وسط:C16H18O4
ميغاواط:274.311725139618
MDL:MFCD18207158
CID:835542
PubChem ID:11000250

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
    • (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • SB17781
    • 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one
    • (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
    • (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)
    • 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)
    • 117307-62-7
    • CS-13148
    • rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
    • 89291-75-8
    • AKOS027338313
    • P12224
    • D72342
    • SCHEMBL13702037
    • CS-M0400
    • MDL: MFCD18207158
    • نواة داخلي: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
    • مفتاح Inchi: IMMAKCSFQZGDHG-CABCVRRESA-N
    • ابتسامات: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1

حساب السمة

  • نوعية دقيقة: 274.12050905g/mol
  • النظائر كتلة واحدة: 274.12050905g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 20
  • تدوير ملزمة العد: 4
  • تعقيدات: 407
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 2
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 44.8
  • إكسلوغ 3: 1.1

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Chemenu
CM528126-1g
(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
1g
$4146 2023-02-17
eNovation Chemicals LLC
D767155-100mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
100mg
$800 2024-06-06
eNovation Chemicals LLC
D767155-250mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
250mg
$1330 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A99040-1g
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 98%
1g
¥35752.0 2021-09-10
Aaron
AR00GUL2-250mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 95%
250mg
$1190.00 2025-02-10
1PlusChem
1P00GUCQ-100mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
100mg
$801.00 2024-04-20
1PlusChem
1P00GUCQ-250mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
250mg
$1321.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-100.0mg
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
100.0mg
¥5603.0000 2024-08-02
eNovation Chemicals LLC
D767155-100mg
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
89291-75-8 97%
100mg
$800 2025-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7278-250MG
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
89291-75-8 95%
250MG
¥ 8,962.00 2023-04-13

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
المراجع
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ;  2 d, rt
المراجع
Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity
Choi, Won Jun; Moon, Hyung Ryong; Kim, Hea Ok; Yoo, Byul Nae; Lee, Jeong A.; et al, Journal of Organic Chemistry, 2004, 69(7), 2634-2636

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  18 h, rt
المراجع
Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines
Jeong, Lak Shin; Zhao, Long Xuan; Choi, Won Jun; Pal, Shantanu; Park, Yeon Hee; et al, Nucleosides, 2007, 26(6-7), 713-716

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  rt
المراجع
Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides
Choi, Won Jun; Moon, Hyung Ryong; Kim, Hea Ok; Ko, Young Mi; Kim, Hye Jin; et al, Nucleosides, 2005, 24(5-7), 611-613

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  24 h, rt
المراجع
Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides
Moon, Hyung Ryong; Choi, Won Jun; Kim, Hea Ok; Jeong, Lak Shin, Chemistry Letters, 2004, 33(5), 506-507

طريقة الإنتاج 6

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
المراجع
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
المراجع
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
المراجع
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
المراجع
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  18 h, rt
المراجع
Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines
Zhao, Long Xuan; Yun, Mikyung; Kim, Hea Ok; Lee, Jeong A.; Choi, Won Jun; et al, Nucleic Acids Symposium Series, 2005, (49), 107-108

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ;  -78 °C
المراجع
Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides
Elhalem, Eleonora; Comin, Maria J.; Leitofuter, Julieta; Garcia-Linares, Guadalupe; Rodriguez, Juan B., Tetrahedron: Asymmetry, 2005, 16(2), 425-431

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
المراجع
Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative
Lee, Kyeong; Cass, Carol; Jacobson, Kenneth A., Organic Letters, 2001, 3(4), 597-599

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: 6-Chloropurine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
المراجع
Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1
Csuk, Rene; Dorr, Petra; Kuhn, Martin; Krieger, Claus; Antipin, Mikhael Y., Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Reagents: Triethylamine ;  rt
2.1 Solvents: Tetrahydrofuran ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ;  3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ;  16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ;  4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ;  2 d, rt
المراجع
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
A1093375
نقاء:99%/99%
كمية:100mg/250mg
الأسعار ($):728.0/1213.0